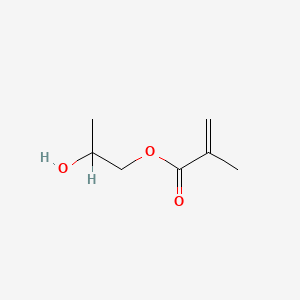

2-Hydroxypropyl methacrylate

Übersicht

Beschreibung

2-Hydroxypropyl methacrylate (2-HPMA) is a monomer used in the synthesis of polymers materials. It is an important material in the production of polymers, coatings, and adhesives. 2-HPMA is used in a variety of industries, including medical, automotive, and electronics. It is also used in the production of polymers for medical implants, drug delivery systems, and tissue engineering. 2-HPMA is a versatile monomer with a variety of applications.

Wissenschaftliche Forschungsanwendungen

Thermo-Sensitive Hydrogels

HPMet has been utilized in the synthesis of thermo-sensitive hydrogels. These hydrogels, containing N-isopropylacrylamide as a monomer and HPMet, show potential in controlled drug release, as investigated with the model drug phenacetin. The characterization of these hydrogels suggests their suitability in this application due to their swelling transport mechanism and time-independent kinetics at physiological conditions (Ilić-Stojanović et al., 2012).

Biomedical Applications

HPMet copolymers have a notable history in biomedical research, particularly in drug delivery systems. Their applications extend to carriers for biologically active compounds and anticancer drugs. Research has also explored their use in treating cancer and musculoskeletal diseases, and in creating modified biomaterials for diverse medical applications (Kopeček & Kopec̆ková, 2010).

Synthesis of Block Copolymers

The synthesis of well-defined MPC-based block copolymers using HPMet has been demonstrated. Such copolymers have a wide range of applications, including in biocompatible materials. These copolymers can be synthesized with good control, offering versatility in their application (Ma et al., 2003).

Copolymerization Studies

Studies on the copolymerization of HPMet with various monomers have provided insights into its reactivity and potential for creating diverse polymeric materials. These investigations are essential for developing new materials with specific properties for different applications (Gaddam et al., 1977).

Polymerization Kinetics

Research on the radical polymerization of HPMet and its copolymerization has been fundamental in understanding the kinetics and mechanisms involved. This knowledge is crucial for controlling the polymerization process and tailoring the properties of the resulting polymers (Kopeček & Baẑilová, 1973).

Photopolymerization and Self-Assembly

The photoinitiated polymerization of HPMet has been explored, particularly in the formation of thermoresponsive diblock copolymer nano-objects. Such studies contribute to the development of materials with controllable properties and diverse morphologies, useful in various scientific fields (Tan et al., 2016).

Biocompatibility and Medical Imaging

HPMet copolymers have been extensively researched for their biocompatibility, particularly in drug delivery and medical imaging applications. This includes studies on their immunosuppressive effects and visualization in biomedical settings, highlighting their significance in contemporary medical research (Lu, 2010).

Polymerization Contraction and Dental Applications

The study of polymerization contraction and conversion of methacrylate resins, including HPMet, provides insights crucial for dental applications. These studies help in understanding the behavior of dental materials during the curing process, affecting their performance and longevity (Venhoven et al., 1993).

Wirkmechanismus

Target of Action

2-Hydroxypropyl methacrylate (HPMA) is a methacrylic monomer . It primarily targets the central nervous system and eyes . It is used in various industries, especially for textile coatings and dressings . It is also used in the production of acrylic polyols for automotive components, refurbishment coatings, and industrial coatings .

Mode of Action

HPMA interacts with its targets through a process known as polymerization . Under UV irradiation, the curable system instantaneously forms a cross-linking network and turns from liquid to solid within a fraction of a second . The curing system consists of three primary components: a photoinitiator (PI), a photosensitive resin (an oligomer or a prepolymer), and a diluent (an active monomer) .

Biochemical Pathways

HPMA affects the biochemical pathways involved in the synthesis of polymers and copolymers . It is used in the preparation of solid and emulsion polymers, acrylic dispersions in combination with other (meth)acrylates . It is also used as a comonomer in styrene-based unsaturated polyesters, PMMA-based acrylic resins, and vinyl ester formulations .

Pharmacokinetics

The pharmacokinetics of HPMA involves its distribution and elimination. It has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . Methacrylates are detoxified predominantly by conjugation with glutathione by the Michael addition reaction or glutathione-S-transferase .

Result of Action

The action of HPMA results in the formation of polymers with various properties. As the content of HIH increased, the viscosity of the prepolymers increased slightly. In addition, the gel content, solvent resistance, Shore hardness, Young’s modulus, and the tensile strength of the cured films increased, whereas the elongation at break decreased gradually .

Action Environment

The action of HPMA is influenced by environmental factors such as temperature and light. It polymerizes gradually at room temperature; at elevated temperatures, polymerization may occur rapidly enough to generate heat and pressure . Under UV irradiation, the curable system instantaneously forms a cross-linking network .

Safety and Hazards

Zukünftige Richtungen

The solvent-free fabrication process was simple, convenient, and controllable. By simply regulating the contents of HIPIH and HIH in the prepolymers, the performances of the cured materials could be adjusted to a wide range . The future of 2-Hydroxypropyl methacrylate looks promising with the increasing number of publications over the past few years .

Biochemische Analyse

Biochemical Properties

2-Hydroxypropyl methacrylate can copolymerize with a wide range of monomers to produce copolymers with a hydroxy group in the side chain . The hydroxy group in this compound can react readily with isocyanate, anhydrides, and epoxy resins .

Cellular Effects

It has been used in the preparation of polymeric micelles loaded with curcumin for cellular internalization and cytotoxicity to Wilms Tumor 1-Expressing Myeloblastic Leukemia K562 Cells .

Molecular Mechanism

It is known that it can form a homopolymer and copolymer . It can also enter into the reaction of accession with a wide range of organic and inorganic substances .

Temporal Effects in Laboratory Settings

It has been copolymerized with methyl acrylate and methyl methacrylate in bulk at temperatures between 60 and 100°C .

Metabolic Pathways

It is known that it can react with a wide range of monomers to produce copolymers .

Transport and Distribution

It is known that it can form a homopolymer and copolymer .

Subcellular Localization

Eigenschaften

IUPAC Name |

2-hydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSHLMUCYSAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-79-1 | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029629 | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992), Liquid | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25703-79-1, 923-26-2 | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

430 to 433 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

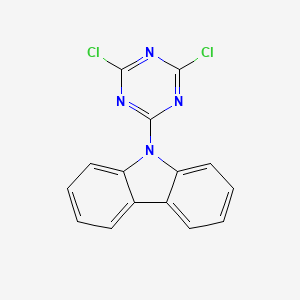

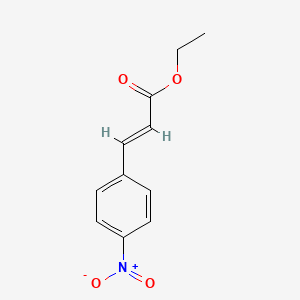

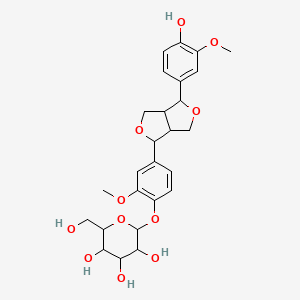

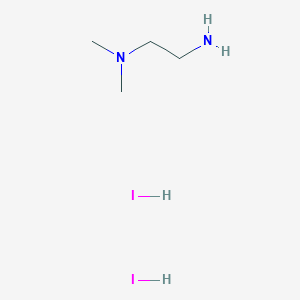

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Hydroxypropyl methacrylate?

A1: The molecular formula of 2-HPMA is C7H12O3, and its molecular weight is 144.17 g/mol.

Q2: How can I confirm the presence of this compound in a sample using spectroscopic techniques?

A2: Several spectroscopic techniques can be used to characterize 2-HPMA:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify characteristic functional groups such as the hydroxyl group (O-H stretch) and the carbonyl group (C=O stretch) present in 2-HPMA. [, , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed information about the structure and environment of different protons and carbon atoms in the 2-HPMA molecule. [, , , , , , ]

Q3: Is this compound compatible with other monomers in polymerization reactions?

A3: Yes, 2-HPMA exhibits good compatibility with various monomers in copolymerization reactions. Studies have shown successful copolymerization with monomers like styrene, acrylamide, butyl acrylate, ethyl acrylate, and others. [, , , , , , , ]

Q4: How stable are this compound-based polymers under different environmental conditions?

A4: The stability of 2-HPMA-based polymers depends on factors like copolymer composition, crosslinking density, and environmental conditions. Thermal stability has been investigated using thermogravimetric analysis (TGA) to understand the degradation behavior of these polymers. [, , , ]

Q5: What are the applications of this compound-based materials in drug delivery?

A5: 2-HPMA is utilized in synthesizing hydrogels and nanoparticles for controlled drug release. Its biocompatibility makes it suitable for biomedical applications. For instance, pH-responsive nanoparticles incorporating 2-HPMA have demonstrated controlled doxorubicin release in acidic tumor environments []. Thermoresponsive poly(this compound) nanoparticles modified with fucose have also been explored for targeted drug delivery. []

Q6: Can this compound be used to modify the surface properties of materials?

A6: Yes, 2-HPMA can be grafted onto various materials to modify their surface properties. For example, grafting 2-HPMA onto silk fabric using horseradish peroxidase (HRP) biocatalyzed ATRP enhanced its crease resistance. [] It has also been used to modify TiO2 nanoparticles for selective adsorption and degradation of dyes. []

Q7: How can I control the size of nanoparticles synthesized using this compound?

A7: The size of 2-HPMA based nanoparticles can be controlled by adjusting parameters like:

- Monomer concentration: Higher monomer concentrations often lead to larger particles. [, ]

- Stabilizer concentration: Increasing the concentration of stabilizers like poly(N-vinylpyrrolidone) [PVP] can result in smaller particles. [, ]

- Degree of polymerization: Longer polymer chains often lead to larger particles. [, , ]

Q8: How does cross-linking affect the properties of this compound-based materials?

A8: Cross-linking significantly influences the mechanical properties, swelling behavior, and stability of 2-HPMA-based hydrogels. Increasing the crosslinking density generally results in stiffer gels with lower swelling ratios. [, ]

Q9: Has this compound been studied for environmental applications?

A9: Yes, 2-HPMA-based materials have shown potential in environmental applications. For example, poly(3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) microspheres modified with octadecylamine have been investigated as stationary phases in reversed-phase chromatography for separating pollutants. []

Q10: What are the potential advantages of using this compound in solid dye lasers?

A10: 2-HPMA, when copolymerized with methyl methacrylate (MMA), shows promise in enhancing the performance of solid dye lasers. These copolymers exhibit higher damage thresholds and improved photostability compared to PMMA, resulting in increased slope efficiency and longer useful lifetimes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)